

Physical and chemical properties of 2-Amino-4-(p-tolyl)thiazole

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Compound of Interest

Compound Name: 4-(4-Methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B182508

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In-Depth Technical Guide: 2-Amino-4-(p-tolyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(p-tolyl)thiazole is a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. Possessing a thiazole ring substituted with an amino group at the 2-position and a p-tolyl group at the 4-position, this molecule serves as a crucial building block in medicinal chemistry and materials science. The 2-aminothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-(p-tolyl)thiazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance and potential applications in drug development.

Chemical and Physical Properties

The fundamental properties of 2-Amino-4-(p-tolyl)thiazole are summarized below. These data are essential for its handling, characterization, and application in synthetic and analytical workflows.

Chemical Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy.

Identifier	Value
IUPAC Name	4-(4-methylphenyl)-1,3-thiazol-2-amine[1]
CAS Number	2103-91-5[2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S[2][3]
Synonyms	2-Amino-4-(4-methylphenyl)thiazole, 4-(p-Tolyl)-2-thiazolamine[2]
InChI Key	ARLHWYFAPHJCJT-UHFFFAOYSA-N
Canonical SMILES	<chem>CC1=CC=C(C=C1)C2=CSC(=N2)N</chem> [2]

Physical Properties

These properties define the physical state and behavior of the compound under various conditions.

Property	Value	Source(s)
Molecular Weight	190.26 g/mol	[3]
Appearance	White to yellow or light orange crystalline powder/crystals	[1]
Melting Point	132-136 °C (lit.)	
Boiling Point	369.4 °C at 760 mmHg (Predicted)	
Density	1.219 g/cm ³ (Predicted)	
Flash Point	177.2 °C (Predicted)	
Solubility	Sparingly soluble in water. Soluble in polar organic solvents.	
UV λmax	266 nm (in Ethanol)	[3]

Computed Properties

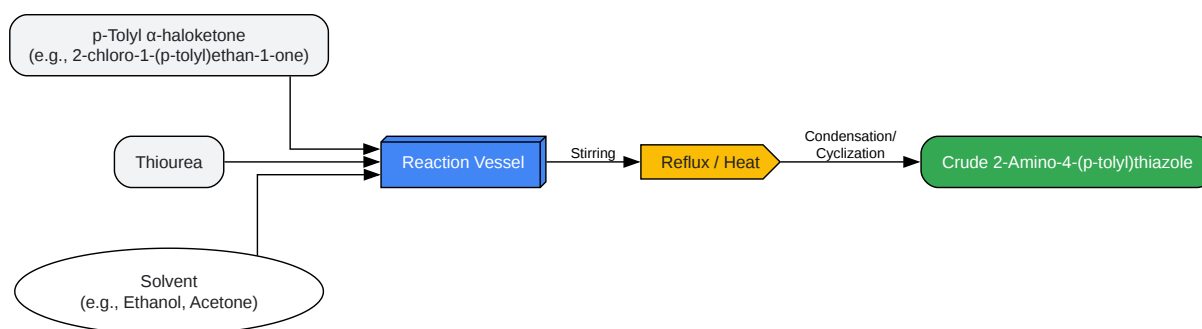
Computational descriptors are valuable for predicting the molecule's behavior in biological systems and for QSAR studies.

Property	Value
XLogP3	2.6
Topological Polar Surface Area (TPSA)	67.2 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	190.05646950 g/mol
Complexity	166

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α -haloketone and a thiourea.



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Figure 1: Workflow for the Hantzsch synthesis of 2-Amino-4-(p-tolyl)thiazole.

Methodology:

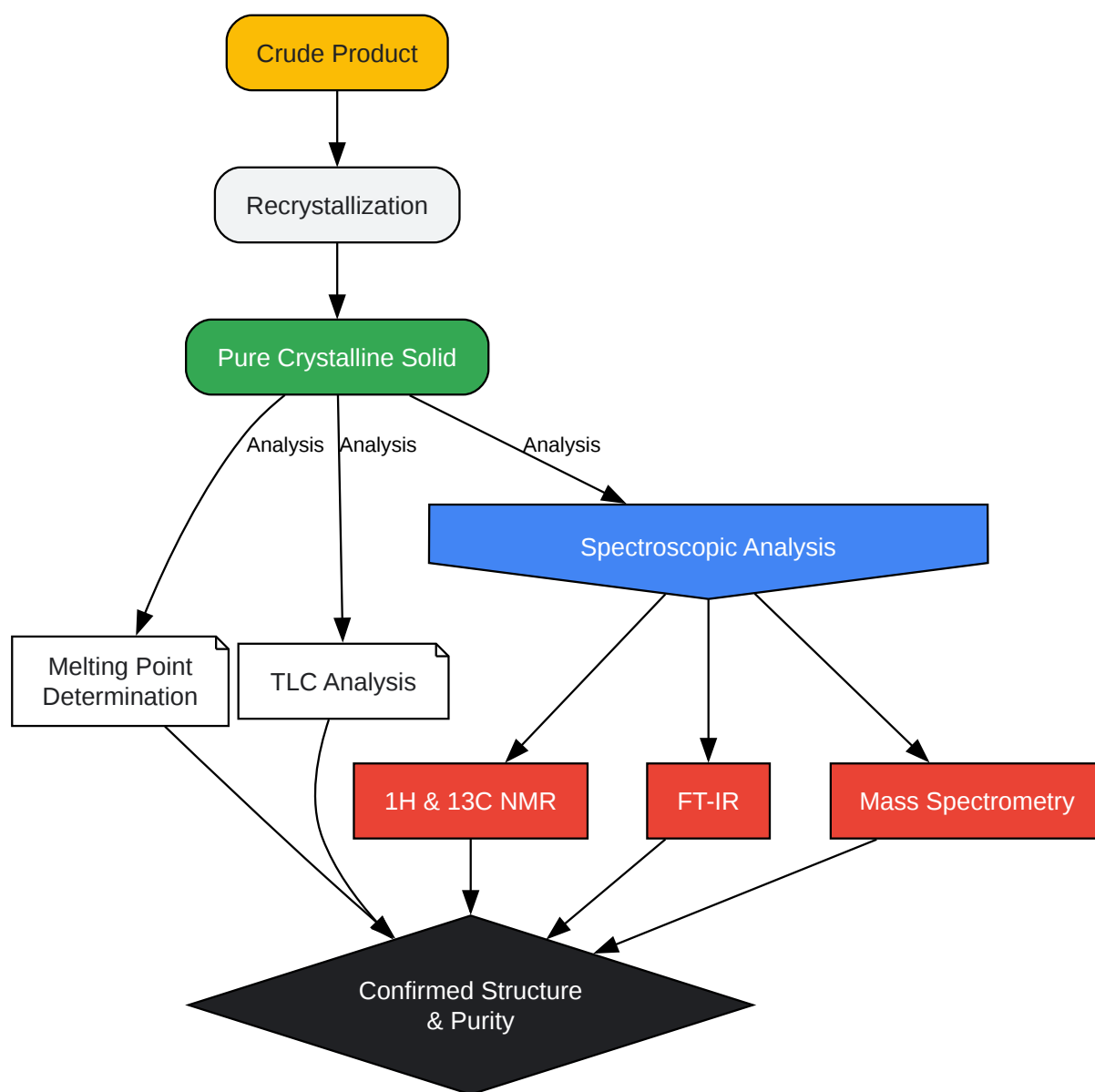
- **Reactant Preparation:** Dissolve equimolar quantities of the starting α -haloketone (e.g., 2-chloro-1-(p-tolyl)ethan-1-one) and thiourea separately in a suitable polar solvent, such as ethanol or acetone, in a round-bottom flask.
- **Reaction:** Combine the solutions and stir the mixture. The reaction can often proceed at room temperature, but gentle heating or refluxing (e.g., for 30 minutes to 12 hours) can be employed to increase the reaction rate and yield.
- **Monitoring:** The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixtures)

until the starting materials are consumed.

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The product, often a hydrohalide salt, may precipitate. The mixture is then poured into cold water or a dilute basic solution (e.g., ammonium hydroxide or sodium bicarbonate) to neutralize the acid and precipitate the free amine product.
- **Isolation:** The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.
- **Purification:** The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Amino-4-(p-tolyl)thiazole as a crystalline solid.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.



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Figure 2: General workflow for the purification and characterization of the synthesized product.

Methodologies:

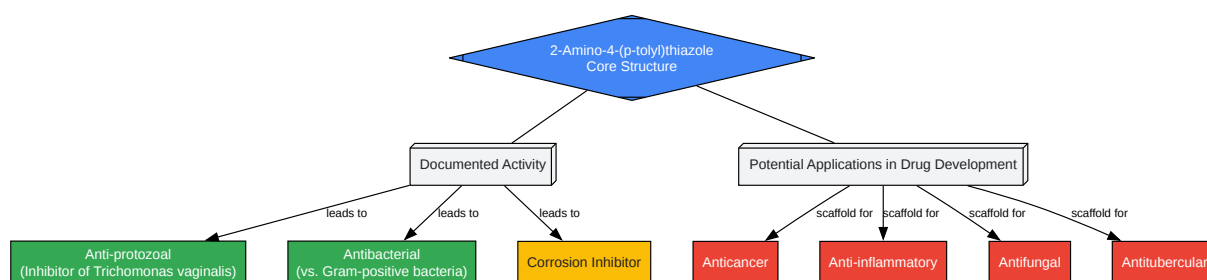
- Melting Point: Determined using an open capillary melting point apparatus. A sharp melting range close to the literature value (132-136 °C) indicates high purity.

- Thin-Layer Chromatography (TLC): Used to assess purity. A single spot under UV visualization indicates a pure compound.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum (KBr pellet) is used to identify key functional groups. Expected characteristic peaks include:
 - $\sim 3400\text{-}3200\text{ cm}^{-1}$: N-H stretching vibrations of the primary amine group.
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2950\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching from the tolyl methyl group.
 - $\sim 1630\text{ cm}^{-1}$: C=N stretching of the thiazole ring.
 - $\sim 1540\text{ cm}^{-1}$: N-H bending vibration.
 - $\sim 820\text{ cm}^{-1}$: C-H out-of-plane bending, characteristic of para-disubstituted benzene.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural elucidation. Spectra are typically recorded in DMSO- d_6 or CDCl_3 .
 - ^1H NMR (Expected Signals):
 - A singlet around 2.3 ppm (3H) for the tolyl methyl protons ($-\text{CH}_3$).
 - A singlet around 6.8-7.0 ppm (1H) for the proton at the 5-position of the thiazole ring (C5-H).
 - A broad singlet for the amino protons ($-\text{NH}_2$) which may vary in chemical shift.
 - Two doublets in the aromatic region ($\sim 7.1\text{-}7.8\text{ ppm}$, 2H each, $J \approx 8\text{ Hz}$) corresponding to the AA'BB' system of the p-substituted tolyl group.
 - ^{13}C NMR (Expected Signals):
 - A signal around 21 ppm for the tolyl methyl carbon.
 - Signals in the 100-155 ppm range for the thiazole and aromatic carbons.

- A signal downfield around 168 ppm for the C2 carbon of the thiazole ring, attached to two nitrogen atoms.
- Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak (M^+) for $C_{10}H_{10}N_2S$ should be observed at $m/z \approx 190$.

Biological Activity and Applications

The 2-aminothiazole moiety is a privileged scaffold in drug discovery. Derivatives have been reported to exhibit a vast array of biological activities.



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Figure 3: Documented activities and potential drug development applications of the 2-Amino-4-(p-tolyl)thiazole scaffold.

Documented Activities

- Antibacterial Activity: 2-Amino-4-(p-tolyl)thiazole has shown activity against Gram-positive bacteria, including *Bacillus subtilis* and *Staphylococcus aureus*.
- Anti-protozoal Activity: It has been identified as an inhibitor of *Trichomonas vaginalis*[2].

- Corrosion Inhibition: The molecule also functions as a corrosion inhibitor, a property attributed to its nucleophilic nature and ability to adsorb onto metal surfaces[2].

Significance in Drug Development

The broader class of 2-aminothiazole derivatives has been extensively investigated for various therapeutic applications. The presence of the amino group allows for straightforward chemical modification, enabling the generation of large libraries of compounds for screening. 2-Amino-4-(p-tolyl)thiazole is therefore a valuable starting material or intermediate for developing novel therapeutics in areas such as:

- Oncology: Many aminothiazole derivatives have shown potent anticancer activity.
- Infectious Diseases: The scaffold is a key component in the development of new antibacterial, antifungal, and antitubercular agents.
- Inflammatory Diseases: Certain derivatives have been found to possess significant anti-inflammatory properties.

Conclusion

2-Amino-4-(p-tolyl)thiazole is a compound of significant interest due to its accessible synthesis and its role as a precursor to biologically active molecules. This guide has provided the core physicochemical data, detailed procedural outlines for its synthesis and characterization, and an overview of its established and potential applications. The information presented herein serves as a foundational resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating further exploration and utilization of this versatile chemical entity.

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